Alanylalanyllysine
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Overview
Description
Alanylalanyllysine is a tripeptide composed of two alanine residues and one lysine residue. Peptides like this compound are short chains of amino acids linked by peptide bonds. They play crucial roles in various biological processes and have significant applications in scientific research and industry.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alanylalanyllysine typically involves solid-phase peptide synthesis (SPPS), a method widely used for the production of peptides. In SPPS, the peptide chain is assembled step-by-step on a solid support, allowing for the sequential addition of protected amino acids. The process involves the following steps:
Attachment of the First Amino Acid: The first amino acid, protected at the amino group, is attached to a resin.
Deprotection: The protecting group is removed to expose the amino group.
Coupling: The next protected amino acid is activated and coupled to the growing peptide chain.
Repetition: Steps 2 and 3 are repeated until the desired peptide sequence is obtained.
Cleavage and Purification: The peptide is cleaved from the resin and purified.
Industrial Production Methods
Industrial production of peptides like this compound often employs large-scale SPPS or liquid-phase peptide synthesis (LPPS). These methods are optimized for high yield and purity, involving automated synthesizers and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions
Alanylalanyllysine can undergo various chemical reactions, including:
Oxidation: The amino acid residues can be oxidized under specific conditions.
Reduction: Reduction reactions can modify the peptide bonds or side chains.
Substitution: Functional groups on the amino acid residues can be substituted with other groups.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Sodium borohydride or other reducing agents.
Substitution: Various reagents depending on the desired substitution.
Major Products
The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation may lead to the formation of disulfide bonds, while reduction may result in the cleavage of peptide bonds.
Scientific Research Applications
Alanylalanyllysine has diverse applications in scientific research:
Chemistry: Used as a model compound for studying peptide synthesis and reactions.
Biology: Investigated for its role in protein-protein interactions and cellular signaling.
Medicine: Explored for its potential therapeutic applications, including drug delivery and vaccine development.
Industry: Utilized in the production of peptide-based materials and as a component in various biochemical assays.
Mechanism of Action
The mechanism of action of alanylalanyllysine involves its interaction with specific molecular targets, such as enzymes or receptors. The peptide can bind to these targets, modulating their activity and influencing various biological pathways. The exact mechanism depends on the context in which the peptide is used, such as its role in cellular signaling or as a therapeutic agent.
Comparison with Similar Compounds
Similar Compounds
Alanylalanyltyrosine: Another tripeptide with similar properties but different biological activities.
Alanylalanylglycine: A simpler tripeptide used for comparative studies in peptide research.
Lysylalanylalanyl: A structural isomer with distinct chemical and biological properties.
Uniqueness
Alanylalanyllysine is unique due to its specific sequence and the presence of lysine, which imparts distinct chemical reactivity and biological activity. The lysine residue can participate in various interactions, such as hydrogen bonding and ionic interactions, making this compound a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C12H24N4O4 |
---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
6-amino-2-[2-(2-aminopropanoylamino)propanoylamino]hexanoic acid |
InChI |
InChI=1S/C12H24N4O4/c1-7(14)10(17)15-8(2)11(18)16-9(12(19)20)5-3-4-6-13/h7-9H,3-6,13-14H2,1-2H3,(H,15,17)(H,16,18)(H,19,20) |
InChI Key |
FJVAQLJNTSUQPY-UHFFFAOYSA-N |
Canonical SMILES |
CC(C(=O)NC(C)C(=O)NC(CCCCN)C(=O)O)N |
Origin of Product |
United States |
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